molecular formula C9H9ClN4O4 B409407 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol CAS No. 376370-18-2

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol

Cat. No.: B409407
CAS No.: 376370-18-2
M. Wt: 272.64g/mol
InChI Key: RGJBQHGWILSDRA-UHFFFAOYSA-N
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Description

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol is a chemical compound with the molecular formula C9H9ClN4O4. It is known for its unique structure, which includes a benzoxadiazole ring substituted with chloro and nitro groups, as well as a methylaminoethanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol typically involves multiple steps. One common method starts with the nitration of 7-chloro-2,1,3-benzoxadiazole to introduce the nitro group. This is followed by the substitution of the nitro group with a methylaminoethanol moiety under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles and other functionalized derivatives.

Scientific Research Applications

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
  • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(ethyl)amino]ethanol

Uniqueness

Compared to similar compounds, 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylaminoethanol side chain enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol, often referred to as NBD-aminoethanol, is a compound that has garnered attention due to its fluorescent properties and potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C8_8H7_7ClN4_4O4_4
  • Molecular Weight : 258.62 g/mol
  • Structure : The compound features a benzoxadiazole moiety which is known for its fluorescent properties.

Mechanisms of Biological Activity

The biological activity of NBD-aminoethanol is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Fluorescent Labeling : The compound functions as a fluorescent probe for labeling amines and thiols in biochemical assays. Its fluorescence can be utilized in high-performance liquid chromatography (HPLC) for the detection and quantification of target molecules .
  • Reactivity with Amines : NBD-aminoethanol readily reacts with secondary amines and thiols, forming stable derivatives that can be analyzed via fluorescence detection methods . This property is particularly useful in the study of metabolic pathways where amines play a crucial role.
  • Biological Assays : The compound has been employed in various assays to study enzyme activities and molecular interactions due to its selective reactivity and fluorescent characteristics .

Applications in Research

NBD-aminoethanol has been utilized in several research contexts:

  • Analytical Chemistry : It serves as a labeling reagent for amines and amino acids, enhancing the sensitivity of detection methods such as HPLC .
  • Biochemical Studies : The compound has been used to investigate the transport mechanisms of various biomolecules across cellular membranes, particularly in studies involving GABA-A receptors .

Case Studies

Several studies highlight the practical applications and findings related to NBD-aminoethanol:

  • Fluorescent Probes for Biological Imaging :
    • A study demonstrated the use of NBD-aminoethanol in imaging cellular components by labeling mitochondrial proteins. The fluorescent properties allowed for real-time observation of mitochondrial dynamics in live cells .
  • Metabolic Pathway Analysis :
    • Research involving metabolic profiling used NBD-aminoethanol to trace the pathways of amino acids in various organisms. The ability to label specific amines facilitated a better understanding of metabolic fluxes and interactions within cellular systems .
  • Drug Development :
    • Investigations into drug interactions with GABA-A receptors have shown that compounds similar to NBD-aminoethanol can serve as effective probes for studying receptor dynamics and pharmacodynamics .

Summary Table of Biological Activities

Activity Type Description
Fluorescent LabelingUsed for detecting amines and thiols via HPLC
Enzyme InteractionServes as a probe for studying enzyme activities
Cellular ImagingFacilitates real-time imaging of cellular structures
Metabolic ProfilingTraces metabolic pathways involving amino acids
Drug Interaction StudiesAssists in understanding drug-receptor dynamics

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O4/c1-13(2-3-15)6-4-5(10)7-8(12-18-11-7)9(6)14(16)17/h4,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJBQHGWILSDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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